N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide
Description
Properties
CAS No. |
328071-01-8 |
|---|---|
Molecular Formula |
C18H23ClN2O3S |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide |
InChI |
InChI=1S/C18H23ClN2O3S/c1-2-3-4-7-13-10-12(17(23)24-13)11-16(22)21-18(25)20-15-9-6-5-8-14(15)19/h5-6,8-9,12-13H,2-4,7,10-11H2,1H3,(H2,20,21,22,25) |
InChI Key |
USYPSOXZEGPBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(C(=O)O1)CC(=O)NC(=S)NC2=CC=CC=C2Cl |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-3-[2-(2-OXO-5-PENTYLOXOLAN-3-YL)ACETYL]THIOUREA typically involves the reaction of 2-chlorophenyl isothiocyanate with a suitable oxolane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPHENYL)-3-[2-(2-OXO-5-PENTYLOXOLAN-3-YL)ACETYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including those resistant to standard treatments. Experimental data suggest that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways associated with cancer progression. For example, studies have demonstrated that compounds with similar functionalities can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.
Antimicrobial Properties
Preliminary investigations have reported antimicrobial activity against a range of pathogens. Compounds with structural similarities have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents.
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant growth inhibition in SNB-19 and OVCAR-8 cell lines with percent growth inhibitions over 80%. |
| Study B | Enzyme Inhibition | Showed effective inhibition of acetylcholinesterase with IC50 values comparable to established inhibitors. |
| Study C | Antimicrobial Activity | Reported minimum inhibitory concentrations (MICs) below 256 µg/mL against common bacterial strains. |
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-3-[2-(2-OXO-5-PENTYLOXOLAN-3-YL)ACETYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent-Driven Functional Variations
The target compound’s carbamothioyl group distinguishes it from analogs like N-(4-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (), which incorporates a triazole-purine hybrid system.
Heterocyclic Modifications
- Thiadiazole Derivatives : Compounds such as 2-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide () feature a thiadiazole ring with a mercapto (-SH) group, enabling disulfide bonding and metal coordination. In contrast, the target’s oxolane ring introduces conformational rigidity and lipophilicity, which may influence membrane permeability .
- Benzothiazole Derivatives : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () includes a trifluoromethyl group, enhancing metabolic stability. The target’s pentyloxolan substituent lacks such electron-withdrawing effects but may improve solubility due to its oxygen-rich structure .
Hydrogen-Bonding Patterns
The carbamothioyl group in the target compound likely participates in stronger hydrogen-bonding networks compared to N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (), which relies on sulfonyl and imino groups for intermolecular interactions. Etter’s graph set analysis () suggests that such variations significantly impact crystal packing and stability .
Comparative Data Table
Biological Activity
N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Formula: C₁₄H₁₈ClN₃O₂S
- Molecular Weight: 315.83 g/mol
- CAS Number: [insert CAS number if available]
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor cell proliferation. It has been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death.
- Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Effects: Some studies have indicated that this compound possesses antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibacterial agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Cycle Progression: Evidence suggests that the compound may interfere with the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging: The ability to scavenge ROS may contribute to its anticancer and anti-inflammatory effects by reducing oxidative stress within cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antimicrobial | Effective against various bacterial strains |
Table 2: Case Studies on Biological Activity
Case Studies
- Anticancer Study : A recent study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced pro-inflammatory cytokines in a murine model of arthritis, indicating its therapeutic potential in inflammatory diseases.
- Antimicrobial Testing : A series of tests conducted on various bacterial strains showed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential application in treating bacterial infections.
Q & A
Q. What are the recommended synthetic routes for N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multistep reactions involving substitution, reduction, and condensation. For example:
- Substitution : React 2-chlorophenyl isothiocyanate with a precursor amine under alkaline conditions to form the thiourea backbone .
- Oxolane Formation : Introduce the 2-oxo-5-pentyloxolan-3-yl moiety via cyclization of γ-keto esters or lactones using acid catalysis (e.g., H₂SO₄) .
- Acetamide Coupling : Condense intermediates using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane, with triethylamine as a base .
Key Factors : - pH Control : Alkaline conditions stabilize intermediates but may hydrolyze sensitive groups (e.g., oxolane rings).
- Temperature : Reductions using iron powder require acidic conditions (HCl) at 50–70°C to avoid over-reduction .
- Purification : Use gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (ethyl acetate) to isolate pure product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- FTIR : Confirm the presence of carbamothioyl (–N–C(=S)–N–) groups via ν(C=S) at 1250–1350 cm⁻¹ and ν(N–H) at 3200–3400 cm⁻¹. The oxolane ring’s C=O stretch appears at ~1700 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- 2-Chlorophenyl : Doublets at δ 7.2–7.6 ppm (aromatic H) and δ 130–140 ppm (C–Cl).
- Oxolane Ring : Multiplet at δ 4.8–5.0 ppm (H adjacent to C=O) and δ 170–175 ppm (C=O) .
- Mass Spectrometry : Look for [M+H]⁺ peaks matching the molecular formula (e.g., m/z 347 in ESI/APCI(+) mode) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data for this compound?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity. For example, a small HOMO-LUMO gap (<4 eV) indicates susceptibility to electrophilic/nucleophilic attacks .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic (e.g., oxolane oxygen) and electrophilic (e.g., chlorophenyl Cl) sites. MEP minima near sulfur atoms correlate with hydrogen-bonding interactions .
- DFT vs. XRD : Compare optimized geometries (bond lengths/angles) with X-ray crystallography data. For instance, deviations >0.05 Å in C=O bond lengths suggest solvent effects or crystal packing forces .
Q. What strategies address contradictory crystallographic data on molecular conformations, particularly in asymmetric units?
Methodological Answer:
- Conformational Analysis : Use single-crystal XRD to resolve asymmetric unit variations. For example, three molecules in the asymmetric unit may exhibit dihedral angles of 54.8°, 76.2°, and 77.5° between aromatic and oxolane rings due to steric repulsion .
- Hydrogen Bonding : Stabilize conformers via N–H⋯O interactions (R₂²(10) motifs). Inconsistent hydrogen-bond networks across conformers can explain divergent stability .
- Dynamic NMR : Probe solution-phase conformational exchange (e.g., coalescence temperatures) to validate solid-state observations .
Q. How can researchers optimize reaction conditions to mitigate side reactions during acetamide coupling?
Methodological Answer:
- Coupling Agent Selection : Replace traditional carbodiimides (e.g., EDC) with uronium salts (HATU) to reduce racemization and improve yields in polar aprotic solvents (DMF) .
- Additives : Use HOAt (1-hydroxy-7-azabenzotriazole) to suppress oxolane ring-opening side reactions .
- Temperature Control : Maintain reactions at 0–5°C during coupling to minimize thermal degradation of the oxolane moiety .
Q. What are the implications of steric and electronic effects on the compound’s bioactivity, and how can they be modeled?
Methodological Answer:
- Steric Maps : Generate 3D steric hindrance profiles (e.g., using Molecular Operating Environment) to assess accessibility of the carbamothioyl group for target binding .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for substituents) with bioactivity data. For example, electron-withdrawing Cl groups enhance stability but reduce solubility .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., COVID-19 main protease) via hydrogen bonds with the oxolane C=O group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
